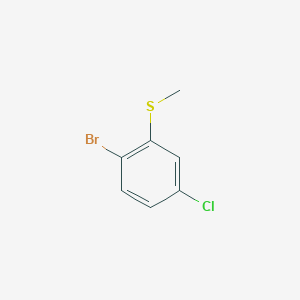

(2-Bromo-5-chlorophenyl)(methyl)sulfane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-chloro-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZDWOUTMZQILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Bromo-5-chlorophenyl)(methyl)sulfane: A Technical Guide for Synthetic Chemists

An In-depth Review of the Synthesis, Characterization, and Synthetic Utility of a Halogenated Thioanisole Intermediate

Introduction

(2-Bromo-5-chlorophenyl)(methyl)sulfane, also known as 1-bromo-4-chloro-2-(methylthio)benzene, is a halogenated thioanisole derivative with the CAS number 255051-34-4.[1][] As with many poly-substituted aromatic compounds, its significance lies in its potential as a versatile building block in organic synthesis. The distinct electronic environments and reactivities of its functional groups—a bromo group, a chloro group, and a methylsulfane (thioether) moiety—allow for selective, stepwise modifications. This makes it a valuable intermediate for researchers and drug development professionals engaged in the synthesis of complex molecular architectures, potentially for applications in pharmaceuticals, agrochemicals, and materials science.[3][4]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical and spectroscopic properties, potential reactivity, and essential safety protocols. The information is curated for researchers, scientists, and process chemists to facilitate its effective use in a laboratory setting.

Part 1: Synthesis and Mechanistic Considerations

The synthesis of substituted thioanisoles like this compound is typically achieved through the alkylation of a corresponding thiophenol.[5][6] A common and reliable method is the S-methylation of 2-bromo-5-chlorothiophenol using a methylating agent such as methyl iodide.

The reaction proceeds via a straightforward nucleophilic substitution mechanism. The thiophenol is first deprotonated by a base, such as sodium hydroxide, to form a highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic methyl group of the methylating agent in an SN2 reaction to yield the final thioether product.

Experimental Protocol: Synthesis of this compound

The following is a representative, field-proven protocol for the S-methylation of a thiophenol, adapted for the synthesis of the title compound.[5]

Materials:

-

2-Bromo-5-chlorothiophenol

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Ethyl acetate

-

Deionized water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of sodium hydroxide (1.1 equivalents) in ethanol, add 2-bromo-5-chlorothiophenol (1.0 equivalent).

-

Stir the mixture at room temperature for approximately 5-10 minutes to ensure complete formation of the thiophenolate salt.

-

Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 5 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous solution with ethyl acetate (3x).

-

Combine the organic fractions, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Part 4: Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care. Organosulfur and organohalogen compounds require specific precautions. [4][7][8]

-

General Handling: Work in a well-ventilated area, preferably within a chemical fume hood. [9]Wear suitable personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid contact with skin and eyes and prevent the formation of aerosols. [8][9]* Toxicity: While specific toxicity data for this compound is not available, related organosulfur compounds can have various biological effects. [7][10]It should be treated as a potentially hazardous substance. Avoid inhalation and ingestion.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [1]Keep it away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

Xin, J., Xu, J., Li, Y.-K., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G.-L. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Retrieved January 18, 2026, from [Link]

-

Albertson, A. G., Walter, C. A., Masih, P. J., Roy, D., Tunoori, A. R., & Dudley, T. J. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(10), 6521–6532. [Link]

-

Khan, I., Ali, S., Saeed, A., & Farooq, U. (2019). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 24(12), 2296. [Link]

-

Chemdad. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

IndiaMART. (n.d.). 2-Bromo-5-Chlorophenyl Methyl Sulfane Cas No.255051-34-4. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. Retrieved January 18, 2026, from [Link]

-

Wang, M., Li, Y., Wu, J., Zhang, J., Li, Y., & Yang, C. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5897. [Link]

-

Ali, S., Khan, I., Al-Harrasi, A., & Al-Rawahi, N. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4458. [Link]

-

Fang, R., Wang, Y.-H., Wang, P.-G., & Li, X. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2691. [Link]

-

Wikipedia. (n.d.). Thioanisole. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 18, 2026, from [Link]

-

Calvo-Garrido, C., Moreno, I., & Pichardo, S. (2021). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods, 10(12), 3121. [Link]

-

ResearchGate. (n.d.). A new route for synthesis of some substituted thiazoles and thiadiazolidin-4-one and thiadiazolo[2,3-a]triazole derivatives. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Methods to Synthesize Substituted Isothiazoles. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Organosulfur chemistry. Retrieved January 18, 2026, from [Link]

-

Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Retrieved January 18, 2026, from [Link]

-

Moreno, I., et al. (2015). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Food and Chemical Toxicology, 81, 1-8. [Link]

-

El-Metwaly, N. M. (2010). Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. Molecules, 15(6), 3958–3970. [Link]

-

Takimiya, K., Shinamura, S., Osaka, I., & Miyazaki, E. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 16(8), 6958–6969. [Link]

- Google Patents. (n.d.). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

-

Li, F., & Chen, Z. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2017(4), M958. [Link]

-

PubChem. (n.d.). 2-Bromo-5-chloro-5-methylheptane. Retrieved January 18, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 3. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 5. Thioanisole synthesis - chemicalbook [chemicalbook.com]

- 6. Thioanisole - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. echemi.com [echemi.com]

- 10. Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Bromo-5-chlorophenyl)(methyl)sulfane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-5-chlorophenyl)(methyl)sulfane, with the CAS Number 255051-34-4, is a halogenated aromatic sulfide that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a methylthio group on a benzene ring, provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties, a plausible synthetic route, predicted spectral data, and potential applications of this compound, aiming to equip researchers and drug development professionals with the necessary knowledge for its effective utilization. The presence of both bromo and chloro substituents has been shown in some molecular classes to enhance the antimicrobial and antioxidant potential of compounds.[3]

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value/Description | Source/Basis for Prediction |

| CAS Number | 255051-34-4 | [4] |

| Molecular Formula | C₇H₆BrClS | [4] |

| Molecular Weight | 237.54 g/mol | [4] |

| IUPAC Name | 1-Bromo-4-chloro-2-(methylthio)benzene | [] |

| Appearance | Colorless to pale yellow liquid | Predicted based on thioanisole[6] |

| Boiling Point | 257.0 ± 30.0 °C (Predicted) | [7] |

| Melting Point | Likely below room temperature | Inferred from thioanisole (-15 °C)[8] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and benzene. | Predicted based on thioanisole[8][9][10] |

| Density | ~1.6 g/cm³ (Predicted) | |

| LogP | 3.8244 (Predicted) | [11] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C. | [1][11] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the methylation of the corresponding thiophenol, 2-bromo-5-chlorothiophenol. This reaction is a standard procedure for the preparation of aryl methyl sulfides.[6][12]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis via Methylation

This protocol is a generalized procedure based on established methods for the synthesis of thioanisoles.[12]

Materials:

-

2-Bromo-5-chlorothiophenol

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Ethanol (or other suitable solvent)

-

Ethyl acetate

-

Water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in ethanol.

-

To this solution, add 2-bromo-5-chlorothiophenol (1 equivalent) and stir for 5-10 minutes.

-

Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 5 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous solution with ethyl acetate (3 x volume of water).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate mixture) to obtain pure this compound.

Spectral Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show signals for the three aromatic protons and the three methyl protons. The chemical shifts are estimated based on the analysis of similar substituted benzenes.

-

Methyl Protons (-SCH₃): A singlet is expected around δ 2.5 ppm.

-

Aromatic Protons:

-

The proton ortho to the bromine and meta to the methylthio group is expected to be a doublet around δ 7.4-7.6 ppm.

-

The proton ortho to the chlorine and meta to the methylthio group is expected to be a doublet of doublets around δ 7.1-7.3 ppm.

-

The proton between the bromine and chlorine atoms is expected to be a doublet around δ 7.0-7.2 ppm.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Methyl Carbon (-SCH₃): A signal is expected around δ 15-20 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methylthio group. The signals are expected in the range of δ 120-140 ppm.

Predicted Mass Spectrum Fragmentation

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine and chlorine will result in distinct isotopic patterns for fragments containing these halogens.

Caption: Predicted major fragmentation pathways in the mass spectrum.

Reactivity and Applications in Drug Development

This compound possesses several reactive sites that make it a versatile building block in organic synthesis.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective functionalization at the 2-position.[13][14] This enables the introduction of various aryl, alkyl, or amino groups.

-

Oxidation of the Sulfide: The methylthio group can be oxidized to a sulfoxide or a sulfone, which are important functional groups in many biologically active molecules.[6]

-

Lithiation: The methyl group of the thioanisole moiety can be deprotonated with strong bases to form a nucleophile that can participate in various carbon-carbon bond-forming reactions.[15]

While the direct application of this compound in a specific drug is not publicly documented, its structural motifs are present in numerous pharmacologically active compounds. Halogenated aromatic rings are known to influence the pharmacokinetic and pharmacodynamic properties of drug molecules.[2][16] The sulfide and its oxidized derivatives are also common in medicinal chemistry. Therefore, this compound is a valuable starting material for the synthesis of libraries of compounds for drug discovery screening.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated fume hood. Avoid contact with skin and eyes.[1] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate. While detailed experimental data for this specific compound is scarce, its properties and reactivity can be reliably inferred from related structures. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

References

-

BDMAEE. (2024). thioanisole thioanisole. Retrieved from [Link]

-

Solubility of Things. Thioanisole. Retrieved from [Link]

-

PubChem. Thioanisole. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

-

PubMed. (2013). Palladium-catalyzed direct α-arylation of methyl sulfones with aryl bromides. Retrieved from [Link]

-

Wikipedia. Thioanisole. Retrieved from [Link]

-

Organic Chemistry Portal. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Retrieved from [Link]

-

PubMed Central. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Retrieved from [Link]

-

PubMed. (2018). Preparation of Thioanisole Biscarbanion and C-H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. Retrieved from [Link]

-

ResearchGate. (2018). Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. Retrieved from [Link]

-

ACD/Labs. NMR Prediction. Retrieved from [Link]

-

ResearchGate. (2018). Theoretical Study about the Effect of Halogen Substitution on the Reactivity of Antitumor 3-Formylchromones and Their Free Radicals. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2020). Methods to Synthesize Substituted Isothiazoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST WebBook. Benzene, 1-bromo-4-chloro-2-methyl-. Retrieved from [Link]

-

ChemRxiv. (2020). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

-

ACS Omega. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. Retrieved from [Link]

-

SpectraBase. 1-Bromo-4-chloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Palladium-Catalyzed Methylsulfonylation of Alkyl Halides Using Dimethyl Sulfite as SO2 Surrogate and Methyl Source. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. This compound. Retrieved from [Link]

-

Datapdf. (2016). Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3. Retrieved from [Link]

-

PubMed Central. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. Retrieved from [Link]

-

ResearchGate. (2018). A Convenient Method for the Synthesis of aryl methyl sulfides via Cu(I)-Mediated Methylthiolation of Haloarenes with DMSO. Retrieved from [Link]

-

Spectroscopy Europe. (2001). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

PubChem. 2-Bromo-5-chlorophenol. Retrieved from [Link]

- Google Patents. (2014). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

-

MDPI. (2021). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Retrieved from [Link]

-

NIST WebBook. Benzene, 1-bromo-4-chloro-. Retrieved from [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

BoroPharm. This compound - CAS 255051-34-4. Retrieved from [Link]

-

Henan Kanbei Chemical Co.,LTD. This compound. Retrieved from [Link]

-

PubMed Central. (2020). C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2006). absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide. Retrieved from [Link]

Sources

- 1. CASPRE [caspre.ca]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 255051-34-4 [chemicalbook.com]

- 6. Thioanisole - Wikipedia [en.wikipedia.org]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Thioanisole | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bdmaee.net [bdmaee.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chemscene.com [chemscene.com]

- 12. Thioanisole synthesis - chemicalbook [chemicalbook.com]

- 13. Palladium-catalyzed direct α-arylation of methyl sulfones with aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]

- 15. Preparation of Thioanisole Biscarbanion and C-H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

(2-Bromo-5-chlorophenyl)(methyl)sulfane structural elucidation

An In-depth Technical Guide for the Structural Elucidation of (2-Bromo-5-chlorophenyl)(methyl)sulfane

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this compound (CAS No. 255051-34-4).[1][2][][4][5] As a halogenated thioanisole derivative, this compound serves as a valuable model for illustrating the synergistic application of modern analytical methodologies. This document is intended for researchers, analytical chemists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for experimental design. We will navigate through a self-validating system of analysis, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments to confirm the molecular formula, identify functional groups, and definitively establish atomic connectivity.

Introduction and Elucidation Strategy

This compound, with the molecular formula C₇H₆BrClS, presents a classic structural determination challenge due to its isomeric possibilities.[1] The primary objective is to confirm the 1-bromo-4-chloro-2-(methylthio)benzene substitution pattern on the aromatic ring.[] Our approach is predicated on a logical and sequential flow of analysis, where each technique provides a unique piece of the structural puzzle. The workflow is designed to be self-validating; for instance, the elemental composition suggested by mass spectrometry is corroborated by the functional groups identified in infrared spectroscopy and ultimately confirmed by the precise connectivity map derived from NMR.

The overall strategy is visualized in the workflow diagram below. We begin with mass spectrometry to obtain the foundational data of molecular weight and elemental composition, followed by infrared spectroscopy to identify the key chemical bonds. The core of the elucidation lies in a comprehensive NMR analysis, which provides the definitive cartography of the molecule's atomic framework.

Caption: Overall workflow for the structural elucidation of this compound.

Mass Spectrometry: Molecular Weight and Isotopic Signature

Expertise & Causality: We employ Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as our initial analytical step. GC is ideally suited for the separation of volatile and thermally stable compounds like halogenated thioanisoles. EI is a hard ionization technique that provides reproducible fragmentation patterns and, crucially, a distinct molecular ion region that acts as a fingerprint for the elements present.[6] The presence of both chlorine (³⁵Cl/³⁷Cl isotopes) and bromine (⁷⁹Br/⁸¹Br isotopes) creates a highly characteristic isotopic cluster, which serves as the first point of structural validation.

Trustworthiness: The observation of the predicted M, M+2, and M+4 peaks with the correct relative abundances is a robust confirmation of the presence of one chlorine and one bromine atom in the molecule.[7][8]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable volatile solvent such as dichloromethane or ethyl acetate. Note: Avoid halogenated solvents if possible, as they can sometimes interact with the ion source and cause peak tailing.[9][10]

-

GC Conditions:

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 40-350 m/z.

-

Data Presentation: Expected Molecular Ion Cluster

The molecular weight of C₇H₆BrClS is 237.55 g/mol .[][11] The theoretical isotopic distribution for the molecular ion is summarized below.

| Ion Peak | Isotopes Present | Theoretical m/z | Expected Relative Abundance (%) |

| M⁺ | ¹²C₇¹H₆⁷⁹Br³⁵Cl³²S | 236 | 75.8 |

| M⁺+2 | ¹²C₇¹H₆⁸¹Br³⁵Cl³²S or ¹²C₇¹H₆⁷⁹Br³⁷Cl³²S | 238 | 100.0 |

| M⁺+4 | ¹²C₇¹H₆⁸¹Br³⁷Cl³²S | 23.9 |

Note: m/z values are calculated using the most abundant isotope of each element. The table shows the most significant peaks in the cluster.

Infrared Spectroscopy: Functional Group Analysis

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to probe the vibrational modes of molecules, which correspond to specific functional groups. For this compound, FTIR allows us to confirm the presence of the aromatic ring, the aliphatic methyl group, and the carbon-sulfur bond. The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane bending vibrations in the fingerprint region. A study on thioanisole and its halogenated derivatives shows that halogen substitution significantly affects vibrational modes, providing a basis for spectral interpretation.[12][13][14]

Trustworthiness: The presence of absorption bands in the expected regions for aromatic C-H, aliphatic C-H, and aromatic C=C bonds provides strong, corroborating evidence for the proposed molecular backbone.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: As the compound is likely a liquid or low-melting solid, a spectrum can be acquired by placing a small drop of the neat sample between two NaCl or KBr salt plates.

-

Data Acquisition:

-

Instrument: Any standard FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average of 16 scans to improve signal-to-noise ratio.

-

-

Processing: Perform a background scan (air) prior to the sample scan. The final spectrum should be presented in terms of transmittance or absorbance.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2950-2850 | C-H Stretch | Methyl (-CH₃) |

| 1580-1450 | C=C Stretch | Aromatic Ring |

| ~1430 | C-H Bend (asymmetric) | Methyl (-CH₃) |

| 880-800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene |

| 750-650 | C-S Stretch | Thioether |

| Below 800 | C-Cl, C-Br Stretch | Aryl Halides |

Nuclear Magnetic Resonance Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the atomic connectivity of a molecule. We will use a suite of experiments to build the structure piece by piece.

-

¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Identifies all unique carbon environments.

-

COSY (Correlation Spectroscopy): Maps all ¹H-¹H coupling correlations, revealing the spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J_CH coupling).[15]

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (²J_CH and ³J_CH), which is the key to connecting different fragments of the molecule.[15][16][17]

Trustworthiness: The combination of these experiments creates a self-consistent and redundant dataset. For example, the proton-carbon attachments identified by HSQC can be verified through the long-range couplings seen in HMBC. The final structure is only considered confirmed when all observed NMR correlations are in complete agreement with the proposed connectivity.

Experimental Protocols: NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire with proton decoupling. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition and processing parameters for the expected concentration. For HMBC, the experiment is typically optimized to detect correlations from couplings of around 8 Hz.[15]

Data Presentation: Predicted NMR Data

Predicted ¹H and ¹³C NMR Chemical Shifts The following are estimated values based on analogous structures. Actual shifts may vary.

| Position | Proton (¹H) Signal | Carbon (¹³C) Signal |

| -SC H₃ | ~2.5 ppm (singlet, 3H) | ~18 ppm |

| C-1 | - | ~115 ppm (C-Br) |

| C-2 | - | ~140 ppm (C-S) |

| C-3 | ~7.4 ppm (doublet, J ≈ 2 Hz) | ~133 ppm |

| C-4 | - | ~134 ppm (C-Cl) |

| C-5 | ~7.2 ppm (doublet of doublets, J ≈ 8, 2 Hz) | ~130 ppm |

| C-6 | ~7.0 ppm (doublet, J ≈ 8 Hz) | ~128 ppm |

Predicted 2D NMR Correlations

-

COSY: A cross-peak is expected between the proton at C-5 and the proton at C-6, confirming their adjacency.

-

HSQC:

-

Correlation between the signal at ~2.5 ppm and the carbon at ~18 ppm (-SCH₃).

-

Correlation between the proton at ~7.4 ppm and the carbon at ~133 ppm (C3-H3).

-

Correlation between the proton at ~7.2 ppm and the carbon at ~130 ppm (C5-H5).

-

Correlation between the proton at ~7.0 ppm and the carbon at ~128 ppm (C6-H6).

-

-

HMBC: The HMBC spectrum is the definitive tool for confirming the substitution pattern. The key expected correlations are visualized below.

Caption: Key HMBC correlations confirming the structure of this compound.

Conclusion: Integrated Structural Confirmation

The structural elucidation of this compound is achieved through the systematic integration of data from orthogonal analytical techniques.

-

GC-MS confirms the molecular formula C₇H₆BrClS via the molecular weight and the characteristic M/M+2/M+4 isotopic pattern, proving the presence of one bromine and one chlorine atom.

-

FTIR confirms the presence of an aromatic ring, a methyl group, and a thioether linkage, consistent with the proposed structure.

-

NMR spectroscopy provides the definitive proof of connectivity. ¹H and ¹³C NMR identify the number and type of proton and carbon environments. COSY links the adjacent aromatic protons. HSQC maps each proton to its directly attached carbon. Finally, and most critically, HMBC correlations, such as the ³J coupling from the methyl protons to the sulfur-bearing aromatic carbon (C2) and the various ²J and ³J couplings between the aromatic protons and the substituted carbons (C1, C2, C4), unambiguously establish the 1-bromo-4-chloro-2-(methylthio)benzene substitution pattern.

This comprehensive, self-validating workflow ensures the highest degree of confidence in the final structural assignment, serving as a robust template for the characterization of complex organic molecules in research and industrial settings.

References

-

Xina, J. et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Retrieved from [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. Retrieved from [Link]

-

ResearchGate. FTIR spectroscopic study of thioanisole and its two halogenated derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Columbia University NMR Core Facility. HSQC and HMBC. Retrieved from [Link]

-

Organic With Grace. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Retrieved from [Link]

-

Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

-

Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

-

Ellis, R. L. et al. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science, 51(9), 855–859. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 4. 255051-34-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound | 255051-34-4 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. m.indiamart.com [m.indiamart.com]

- 12. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 1-bromo-4-chloro-2-(methylthio)benzene

This technical guide provides a comprehensive overview of a reliable and efficient synthesis route for 1-bromo-4-chloro-2-(methylthio)benzene, a key intermediate for researchers and professionals in drug development and organic synthesis. The document delves into the strategic design of the synthesis, detailed experimental protocols, and the underlying chemical principles that ensure a high-yielding and regioselective outcome.

Introduction and Strategic Overview

1-bromo-4-chloro-2-(methylthio)benzene is a polysubstituted aromatic compound with a unique arrangement of functional groups, making it a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The strategic placement of the bromine, chlorine, and methylthio moieties allows for a variety of subsequent chemical transformations, such as cross-coupling reactions.

This guide focuses on a robust two-step synthesis commencing from the readily available starting material, 4-chlorothiophenol. The chosen pathway leverages fundamental principles of organic chemistry to control the regioselectivity of the reactions, ensuring the desired isomer is obtained in high purity.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection approach, highlighting the key bond formations and the selection of a suitable starting material.

Caption: Retrosynthetic analysis of 1-bromo-4-chloro-2-(methylthio)benzene.

This analysis indicates that the target molecule can be synthesized from 4-chlorothioanisole via an electrophilic bromination. In turn, 4-chlorothioanisole can be prepared from 4-chlorothiophenol through a simple methylation reaction.

Synthesis of 4-chlorothioanisole (Intermediate)

The first step in the synthesis is the methylation of 4-chlorothiophenol. This reaction proceeds through a classic SN2 mechanism, where the deprotonated thiophenol acts as a nucleophile, attacking an electrophilic methyl source.

Causality of Experimental Choices

-

Base Selection: A moderately strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), is sufficient to deprotonate the acidic thiol proton of 4-chlorothiophenol, forming the highly nucleophilic thiophenolate anion.

-

Methylating Agent: Methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) are excellent methylating agents for this transformation due to the high electrophilicity of the methyl carbon and the good leaving group ability of iodide or sulfate, respectively.

-

Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and stabilize the transition state of the SN2 reaction without participating in the reaction itself.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-chlorothiophenol | 144.62 | 50 | 7.23 g |

| Sodium Hydroxide | 40.00 | 55 | 2.20 g |

| Methyl Iodide | 141.94 | 60 | 3.75 mL |

| Acetone | - | - | 150 mL |

| Dichloromethane | - | - | 100 mL |

| Saturated NaCl solution | - | - | 50 mL |

| Anhydrous MgSO4 | - | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-chlorothiophenol (7.23 g, 50 mmol) and acetone (150 mL).

-

Stir the mixture until the 4-chlorothiophenol is completely dissolved.

-

Add powdered sodium hydroxide (2.20 g, 55 mmol) to the solution in one portion. The formation of the sodium thiophenolate salt may cause the solution to become cloudy.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add methyl iodide (3.75 mL, 60 mmol) dropwise to the reaction mixture over 10 minutes.

-

Stir the reaction at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dichloromethane (100 mL) and water (50 mL).

-

Transfer the mixture to a separatory funnel and shake. Separate the organic layer.

-

Wash the organic layer with saturated sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chlorothioanisole as a crude product. Further purification can be achieved by vacuum distillation if necessary.

Caption: Reaction scheme for the synthesis of 4-chlorothioanisole.

Synthesis of 1-bromo-4-chloro-2-(methylthio)benzene (Target Molecule)

The final step is the electrophilic aromatic substitution of 4-chlorothioanisole to introduce a bromine atom. The regioselectivity of this reaction is controlled by the directing effects of the existing substituents.

Scientific Rationale for Regioselectivity

The methylthio group (-SCH3) is an activating, ortho, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance. The chloro group (-Cl) is a deactivating, ortho, para-directing group. In electrophilic aromatic substitution, activating groups have a stronger directing effect than deactivating groups.

In 4-chlorothioanisole, the para position relative to the activating methylthio group is blocked by the chlorine atom. Therefore, the incoming electrophile (Br+) will be directed to the ortho positions. Due to steric hindrance from the methylthio group, substitution at the 2-position is favored, leading to the desired product, 1-bromo-4-chloro-2-(methylthio)benzene.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-chlorothioanisole | 158.64 | 30 | 4.76 g |

| Bromine (Br2) | 159.81 | 33 | 1.7 mL |

| Iron(III) Bromide (FeBr3) | 295.56 | 1.5 | 0.44 g |

| Dichloromethane | - | - | 100 mL |

| Sat. NaHSO3 solution | - | - | 50 mL |

| Saturated NaCl solution | - | - | 50 mL |

| Anhydrous MgSO4 | - | - | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 4-chlorothioanisole (4.76 g, 30 mmol) in dichloromethane (100 mL).

-

Add iron(III) bromide (0.44 g, 1.5 mmol) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of bromine (1.7 mL, 33 mmol) in 20 mL of dichloromethane.

-

Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding saturated sodium bisulfite solution (50 mL) to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel, and separate the organic layer.

-

Wash the organic layer sequentially with water (50 mL) and saturated sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-bromo-4-chloro-2-(methylthio)benzene.

Caption: Experimental workflow for the bromination of 4-chlorothioanisole.

Safety and Handling

-

4-chlorothiophenol: This compound has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methyl Iodide: This is a volatile and toxic compound, and a suspected carcinogen. All manipulations should be performed in a fume hood.

-

Bromine: Bromine is highly corrosive and toxic. It can cause severe burns upon contact with skin. It should be handled with extreme care in a fume hood, and appropriate PPE, including heavy-duty gloves and a face shield, should be worn.

-

Iron(III) Bromide: This is a hygroscopic and corrosive solid. It should be handled in a dry environment.

References

-

General Synthesis of Thioanisoles

- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

- Source: Wiley

-

URL: [Link]

-

Electrophilic Aromatic Substitution

- Title: Directing Effects in Electrophilic Arom

- Source: Organic Chemistry Tutor

-

URL: [Link]

- Bromination of Aromatic Compounds: Title: An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene Source: Benchchem

- Properties of 4-Chlorothiophenol: Title: 4-Chlorothiophenol Source: Sigma-Aldrich

An In-Depth Technical Guide to the Synthesis of (2-Bromo-5-chlorophenyl)(methyl)sulfane

Introduction

(2-Bromo-5-chlorophenyl)(methyl)sulfane is a valuable substituted thioanisole derivative with applications in pharmaceutical and materials science research. Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, with a focus on the selection of starting materials and detailed, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable foundation for their synthetic endeavors.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The most logical and efficient synthetic route to this compound involves a two-step sequence. The core of this strategy is the formation of a key intermediate, 2-bromo-5-chlorobenzenethiol, followed by its selective S-methylation. This approach allows for the introduction of the sulfur and methyl functionalities in a controlled manner.

Caption: Retrosynthetic analysis for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-5-chlorobenzenethiol

The successful synthesis of the target molecule hinges on the efficient preparation of 2-bromo-5-chlorobenzenethiol. Among the various methods available for the synthesis of aryl thiols, the Sandmeyer reaction stands out as a robust and widely applicable technique.[1][] This method involves the diazotization of an aromatic amine followed by the introduction of a thiol group. An alternative, though often more challenging route, involves the reduction of the corresponding arylsulfonyl chloride.

Preferred Starting Material: 2-Bromo-5-chloroaniline

For the synthesis of 2-bromo-5-chlorobenzenethiol, the most suitable starting material is 2-bromo-5-chloroaniline . This precursor is commercially available and its amino group provides a reliable handle for the introduction of the thiol functionality via the Sandmeyer reaction.[3]

Experimental Protocol: Sandmeyer Reaction for 2-Bromo-5-chlorobenzenethiol

This protocol details the conversion of 2-bromo-5-chloroaniline to 2-bromo-5-chlorobenzenethiol. The procedure involves the formation of a diazonium salt, which is then reacted with a sulfur source.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-5-chloroaniline | 206.45 | 10.32 g | 0.05 |

| Hydrochloric acid (conc.) | 36.46 | 20 mL | ~0.24 |

| Sodium nitrite (NaNO₂) | 69.00 | 3.80 g | 0.055 |

| Potassium ethyl xanthate | 160.29 | 9.62 g | 0.06 |

| Sodium hydroxide (NaOH) | 40.00 | 8.0 g | 0.20 |

| Diethyl ether | - | 150 mL | - |

| Water | - | As needed | - |

| Ice | - | As needed | - |

Procedure:

-

Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-bromo-5-chloroaniline (10.32 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath.

-

While maintaining the temperature below 5 °C, add a solution of sodium nitrite (3.80 g, 0.055 mol) in water (15 mL) dropwise with vigorous stirring. The addition should be slow enough to prevent the temperature from rising.

-

After the complete addition of the sodium nitrite solution, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. A slight excess of nitrous acid should be confirmed with starch-iodide paper.

-

Xanthate Reaction: In a separate 500 mL flask, dissolve potassium ethyl xanthate (9.62 g, 0.06 mol) in water (50 mL) and cool to 10-15 °C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with stirring. A dark, oily precipitate will form.

-

Allow the mixture to warm to room temperature and then heat it gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Nitrogen gas will be evolved during this step.

-

Hydrolysis and Work-up: Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (8.0 g, 0.20 mol) in water (50 mL). Heat the mixture to reflux for 2 hours to hydrolyze the xanthate ester.

-

Cool the mixture and extract it with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-chlorobenzenethiol.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Workflow for the synthesis of 2-bromo-5-chlorobenzenethiol.

Part 2: S-Methylation of 2-Bromo-5-chlorobenzenethiol

The final step in the synthesis is the selective methylation of the thiol group of 2-bromo-5-chlorobenzenethiol. This is a standard nucleophilic substitution reaction where the thiolate anion, generated by a base, attacks a methylating agent.

Choice of Methylating Agent and Base

A variety of methylating agents can be employed for this transformation, with methyl iodide being a common and highly effective choice due to its reactivity.[4] The selection of the base is crucial to deprotonate the thiol without promoting side reactions. A moderately strong base such as potassium carbonate is often sufficient. The reaction is typically carried out in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) to facilitate the SN2 reaction.

Experimental Protocol: S-Methylation to this compound

This protocol details the methylation of 2-bromo-5-chlorobenzenethiol to the final product.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-5-chlorobenzenethiol | 223.52 | 11.18 g | 0.05 |

| Methyl iodide (CH₃I) | 141.94 | 7.80 g (3.42 mL) | 0.055 |

| Potassium carbonate (K₂CO₃) | 138.21 | 8.29 g | 0.06 |

| Acetone | - | 100 mL | - |

| Water | - | As needed | - |

| Diethyl ether | - | 100 mL | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-bromo-5-chlorobenzenethiol (11.18 g, 0.05 mol), potassium carbonate (8.29 g, 0.06 mol), and acetone (100 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Methylation: Add methyl iodide (7.80 g, 3.42 mL, 0.055 mol) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow oil.

Caption: S-Methylation of 2-bromo-5-chlorobenzenethiol.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process commencing with the Sandmeyer reaction of 2-bromo-5-chloroaniline to furnish the key 2-bromo-5-chlorobenzenethiol intermediate. Subsequent S-methylation with methyl iodide provides the target compound in good yield. The protocols outlined in this guide are robust and have been designed to provide a high degree of reproducibility. As with any chemical synthesis, careful attention to reaction conditions, purification techniques, and safety protocols is paramount for achieving optimal results.

References

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. Retrieved from [Link]

- Singh, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2869-2899.

-

PubChem. (n.d.). 2-Bromo-5-chlorobenzenethiol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chloronitrobenzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

-

PubMed. (n.d.). O- and S-methylated bromothiocatechols. Retrieved from [Link]

-

ResearchGate. (n.d.). The AB spectrum of 2-bromo 5-chlorothiophene recorded by sweeping tbe.... Retrieved from [Link]

- Shimizu, M., et al. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 435-444.

Sources

An In-depth Technical Guide to the Formation of (2-Bromo-5-chlorophenyl)(methyl)sulfane

This guide provides a comprehensive technical overview of the primary synthetic pathways for the formation of (2-Bromo-5-chlorophenyl)(methyl)sulfane, a halogenated thioanisole derivative of interest in pharmaceutical and materials science research. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanisms, experimental considerations, and the underlying chemical principles governing its synthesis.

Introduction

This compound, also known as 1-bromo-4-chloro-2-(methylthio)benzene, is a polysubstituted aromatic compound featuring a thioether functional group.[1][2][3] The unique arrangement of its substituents—a bromine atom, a chlorine atom, and a methylthio group—makes it a valuable intermediate in organic synthesis. The reactivity of the aryl halides and the thioether moiety can be selectively exploited to construct more complex molecular architectures. Understanding the mechanisms of its formation is crucial for optimizing its synthesis and for the rational design of related compounds.

This guide will explore the two most chemically robust and industrially scalable approaches to the synthesis of this compound:

-

S-Methylation of 2-Bromo-5-chlorothiophenol: A classic and direct approach involving the formation of a carbon-sulfur bond via nucleophilic substitution on a methylating agent.

-

Nucleophilic Aromatic Substitution (SNAr): An alternative pathway where the methylthio group is introduced by displacing a halide from a suitable di- or tri-halogenated benzene precursor.

Each pathway will be discussed in detail, covering the mechanistic underpinnings, key experimental parameters, and the rationale for procedural choices.

Pathway 1: S-Methylation of 2-Bromo-5-chlorothiophenol

This is arguably the most direct and common strategy for the synthesis of aryl methyl sulfides (thioanisoles). The overall transformation involves the reaction of a substituted thiophenol with a methylating agent in the presence of a base.

Mechanism of S-Methylation

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The core steps are:

-

Deprotonation: The weakly acidic thiol proton of 2-bromo-5-chlorothiophenol is removed by a base (e.g., sodium hydroxide, potassium carbonate) to form a highly nucleophilic thiophenolate anion. The formation of this anion is critical as it is a much stronger nucleophile than the neutral thiol.

-

Nucleophilic Attack: The thiophenolate anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide, dimethyl sulfate).

-

Displacement: In a concerted step, the nucleophile attacks the methyl carbon, and the leaving group (e.g., iodide, sulfate) is displaced, forming the final this compound product and a salt byproduct.

Caption: S-Methylation via an SN2 Mechanism.

Experimental Protocol: S-Methylation

The following is a representative protocol for the S-methylation of a substituted thiophenol, based on established methodologies for thioanisole synthesis.[4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Bromo-5-chlorothiophenol | 225.51 | 2.26 g | 10.0 |

| Sodium Hydroxide | 40.00 | 0.44 g | 11.0 |

| Methyl Iodide | 141.94 | 1.56 g (0.69 mL) | 11.0 |

| Ethanol | 46.07 | 20 mL | - |

| Deionized Water | 18.02 | 50 mL | - |

| Ethyl Acetate | 88.11 | 90 mL | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Base Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (0.44 g, 11.0 mmol) in ethanol (20 mL).

-

Thiophenol Addition: To the ethanolic NaOH solution, add 2-bromo-5-chlorothiophenol (2.26 g, 10.0 mmol). Stir the mixture for 10-15 minutes at room temperature to ensure complete formation of the sodium thiophenolate salt.

-

Methylation: Add methyl iodide (0.69 mL, 11.0 mmol) dropwise to the reaction mixture. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting thiophenol.

-

Work-up: Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Isolation: The resulting oil or solid can be further purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.

Causality Behind Experimental Choices

-

Choice of Base: Sodium hydroxide is a strong, inexpensive base that readily deprotonates the thiophenol. The use of a slight molar excess (1.1 equivalents) ensures that all the thiophenol is converted to the more reactive thiophenolate.

-

Choice of Methylating Agent: Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of iodide.[4][5] Dimethyl sulfate is a common, more cost-effective alternative, though it is more toxic.

-

Solvent: Ethanol is a good choice as it dissolves both the thiophenolate salt and the methylating agent, facilitating a homogeneous reaction.

-

Work-up Procedure: The aqueous work-up is designed to remove the inorganic salt byproduct (NaI) and any remaining base. Extraction with ethyl acetate efficiently recovers the organic product from the aqueous phase.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

This pathway is a viable alternative, particularly if the starting material is a readily available di- or tri-halogenated benzene. The synthesis of this compound via this route would likely start from 1,2-dibromo-4-chlorobenzene.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process that is fundamentally different from SN1 and SN2 reactions. It requires the aromatic ring to be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of 1,2-dibromo-4-chlorobenzene, the halogens themselves act as deactivating groups through induction, but can stabilize the key intermediate through resonance.

-

Nucleophilic Addition: The nucleophile, sodium thiomethoxide (NaSMe), attacks the carbon atom bearing a leaving group (in this case, a bromine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nature of the other halogens.

-

Elimination (Aromatization): The aromaticity of the ring is restored by the elimination of the leaving group (bromide ion). This step is typically fast.

The regioselectivity of the initial attack is critical. In 1,2-dibromo-4-chlorobenzene, the bromine at the 2-position is ortho to another bromine and para to the chlorine. The chlorine atom para to the site of attack can effectively stabilize the negative charge of the Meisenheimer complex via resonance, making the 2-position the most likely site for nucleophilic attack.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from a procedure for a similar transformation on a halogenated pyrimidine ring, which serves as a strong analogue for this reaction.[6]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1,2-Dibromo-4-chlorobenzene | 270.35 | 2.70 g | 10.0 |

| Sodium Thiomethoxide (NaSMe) | 70.09 | 0.84 g | 12.0 |

| Dimethylformamide (DMF) | 73.09 | 25 mL | - |

| Deionized Water | 18.02 | 100 mL | - |

| Diethyl Ether | 74.12 | 90 mL | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, add 1,2-dibromo-4-chlorobenzene (2.70 g, 10.0 mmol) and anhydrous dimethylformamide (DMF, 25 mL) to a dry 100 mL three-necked flask equipped with a magnetic stir bar and a thermometer.

-

Nucleophile Addition: Add sodium thiomethoxide (0.84 g, 12.0 mmol) to the solution in portions at room temperature.

-

Heating: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.

-

Reaction Monitoring: Monitor the reaction for the consumption of the starting material using Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of stirred ice-water. A precipitate or an oil may form.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield the target compound.

Causality Behind Experimental Choices

-

Starting Material: 1,2-Dibromo-4-chlorobenzene is chosen because the C-Br bond is generally more labile than the C-Cl bond in SNAr reactions, and the halogen arrangement activates the 2-position for nucleophilic attack.

-

Nucleophile: Sodium thiomethoxide is a potent sulfur nucleophile, readily prepared from methanethiol and a strong base. A slight excess is used to drive the reaction to completion.

-

Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the cation (Na⁺) while leaving the nucleophilic anion (⁻SMe) relatively free and highly reactive.

-

Inert Atmosphere: A nitrogen or argon atmosphere is used to prevent oxidation of the nucleophilic thiomethoxide.

-

Temperature: Moderate heating is often required to overcome the activation energy for the initial nucleophilic attack on the deactivated aromatic ring.

Conclusion

The formation of this compound can be reliably achieved through two primary synthetic routes. The S-methylation of 2-bromo-5-chlorothiophenol represents a direct and high-yielding approach, leveraging the well-understood SN2 mechanism. This pathway is often preferred if the corresponding thiophenol precursor is readily available. Alternatively, the Nucleophilic Aromatic Substitution (SNAr) on a suitable polyhalogenated benzene, such as 1,2-dibromo-4-chlorobenzene, offers a powerful method for introducing the methylthio group. The choice between these pathways will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and considerations for process safety and waste management. Both methods provide a robust foundation for the synthesis of this and other structurally related thioanisole derivatives for applications in research and development.

References

-

Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ. [Link]

-

PubMed. (1993). Mechanisms of carcinogenicity of methyl halides. Critical Reviews in Toxicology. [Link]

- Google Patents. (2021). Preparation method of 2-chloro-5-methylthiopyrimidine. CN112679439A.

Sources

- 1. This compound | 255051-34-4 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Mechanisms of carcinogenicity of methyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]

The Strategic Utility of (2-Bromo-5-chlorophenyl)(methyl)sulfane in Modern Synthetic Chemistry and Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecular scaffold is defined by its versatility, reactivity, and the efficiency with which it can be elaborated into diverse and complex structures. (2-Bromo-5-chlorophenyl)(methyl)sulfane, also known as 2-bromo-5-chlorothioanisole, is a halogenated aromatic thioether that has emerged as a potent and multifaceted building block. Its unique arrangement of a reactive bromine atom, a less labile chlorine atom, and a modifiable methylthio group on a phenyl ring offers a rich platform for selective chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and potential research applications of this compound, with a particular focus on its utility in the development of novel therapeutics. We will delve into the mechanistic underpinnings of its reactivity and present actionable experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application.

| Property | Value | Reference |

| CAS Number | 255051-34-4 | [1] |

| Molecular Formula | C₇H₆BrClS | [2] |

| Molecular Weight | 237.54 g/mol | [2] |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred |

| Boiling Point | 257.0 ± 30.0 °C (Predicted) | [3] |

| Density | 1.6±0.1 g/cm³ (Predicted) | [3] |

The key to the synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker and therefore more susceptible to oxidative addition to a low-valent metal catalyst (e.g., palladium(0)) than the stronger carbon-chlorine bond.[1] This reactivity difference enables regioselective functionalization, a cornerstone of modern synthetic strategy.

Synthesis of this compound

The preparation of this compound can be envisioned through several synthetic routes, primarily starting from commercially available precursors. A plausible and efficient method involves the methylation of the corresponding thiophenol.

Proposed Synthetic Pathway: S-Methylation of 2-Bromo-5-chlorothiophenol

The most direct route would be the S-methylation of 2-bromo-5-chlorothiophenol. This precursor can be synthesized from 2-bromo-5-chloroaniline via a Sandmeyer-type reaction to introduce the thiol group.[4]

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route to this compound.

Experimental Protocol: S-Methylation of 2-Bromo-5-chlorothiophenol

Materials:

-

2-Bromo-5-chlorothiophenol

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a solution of 2-bromo-5-chlorothiophenol (1.0 equiv) in acetone in a round-bottom flask, add potassium carbonate (1.5 equiv).

-

Stir the suspension at room temperature for 15 minutes.

-

Add iodomethane (1.2 equiv) dropwise to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Causality of Experimental Choices:

-

Base: Potassium carbonate is a mild and inexpensive base sufficient to deprotonate the acidic thiophenol, forming the thiophenolate nucleophile.

-

Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and is easily removed after the reaction.

-

Electrophile: Iodomethane is a highly reactive methylating agent for this S-alkylation reaction.

Core Application: A Platform for Regioselective Cross-Coupling Reactions

The primary research application of this compound is as a versatile building block for the synthesis of more complex molecules through regioselective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential functionalization, providing access to a wide array of substituted aromatic compounds.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[5] Due to the higher reactivity of the C-Br bond, this compound can be selectively coupled with various boronic acids or their esters, leaving the C-Cl bond intact for subsequent transformations.

Diagram 2: Selective Suzuki-Miyaura Coupling Workflow

Caption: Regioselective Suzuki-Miyaura coupling at the C-Br position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate)

-

Solvent system (e.g., toluene and water)

-

Schlenk flask or similar reaction vessel for inert atmosphere techniques

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., 2-5 mol%).

-

Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Trustworthiness of the Protocol: This protocol is based on well-established conditions for Suzuki-Miyaura couplings of aryl bromides.[1] The selectivity for the C-Br bond over the C-Cl bond is a well-documented phenomenon in palladium catalysis.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C triple bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[2] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br position of this compound.

Diagram 3: Selective Sonogashira Coupling Workflow

Caption: Regioselective Sonogashira coupling at the C-Br position.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of potential drug candidates, the introduction of nitrogen-containing functional groups is of paramount importance. The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine.[2] Again, the C-Br bond of this compound will be the preferred site of reaction under standard conditions.

Potential in Drug Discovery and Medicinal Chemistry

The thioether and substituted aromatic moieties are prevalent in a wide range of biologically active compounds. Thiophene, a bioisostere of a phenyl ring, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3] While this compound itself is a synthetic intermediate, its derivatives have the potential for diverse pharmacological activities.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The ability to introduce various substituents onto the this compound scaffold via cross-coupling makes it an attractive starting point for the synthesis of novel kinase inhibitor libraries.

-

Precursors to Antifungal and Antibacterial Agents: Thiazole and thiophene derivatives are known to exhibit antimicrobial properties.[6] The sulfur atom in the thioanisole group can also play a role in biological activity.

-

Building Blocks for Agrochemicals: The halogenated aromatic structure is a common feature in many herbicides and pesticides.[7]

Further Transformations of the Methylthio Group

The methylthio group in this compound and its derivatives is not merely a spectator. It can be further functionalized to modulate the electronic and steric properties of the molecule.

-

Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents like m-CPBA or hydrogen peroxide.[8] These oxidized derivatives often exhibit different biological activities and physicochemical properties compared to the parent thioether.

-

Deprotonation and Alkylation: The methyl group of thioanisole can be deprotonated with a strong base to form a nucleophilic carbanion, which can then be reacted with various electrophiles.[8]

Conclusion: A Strategic Asset for Chemical Innovation